molecular formula C15H21NO4 B6359980 10-Undecynoyl-OSu CAS No. 1006592-57-9

10-Undecynoyl-OSu

Cat. No. B6359980
CAS RN: 1006592-57-9
M. Wt: 279.33 g/mol
InChI Key: PUOUPBMTHXHXBB-UHFFFAOYSA-N
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Description

10-Undecynoyl-OSu is a click chemistry reagent . It is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry .


Molecular Structure Analysis

The molecular formula of 10-Undecynoyl-OSu is C15H21NO4 . Its molecular weight is 279.33 g/mol .


Chemical Reactions Analysis

10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry . This suggests that it can participate in chemical reactions involving the alkyne group.


Physical And Chemical Properties Analysis

10-Undecynoyl-OSu is a white to off-white powder with a melting point of 67-77°C. It is soluble in organic solvents like DMF, DMSO, and THF, but insoluble in water. Its molecular formula is C15H21NO4, and its molecular weight is 279.33 g/mol . It has a pKa of 8.13.

Scientific Research Applications

Hydrophobic Bioconjugation Linker

10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker . This means it can be used to connect two biomolecules together in a way that is resistant to water, which can be useful in various biochemical and biomedical applications.

Click Chemistry Reagent

This compound is also used as a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions. This makes 10-Undecynoyl-OSu a valuable tool in the synthesis of complex molecules.

Protein Modification

10-Undecynoyl-OSu is used in protein modification . It reacts with lysine or N-terminal amino groups, which are common in proteins. This allows for the modification of proteins for various research purposes, such as studying protein function or creating new bioactive compounds.

Cross-linking Agent

This compound is used as a cross-linking agent in the synthesis of surfaces and polymers. Cross-linking agents help to form bridges between polymer chains, which can enhance the properties of the resulting material, such as its strength, stability, and resistance to solvents.

Nonribosomal Peptide Synthetases (NRPSs)

10-Undecynoyl-OSu has been used in the study of nonribosomal peptide synthetases (NRPSs) . NRPSs are megaenzymes that synthesize nonribosomal peptides, which are a valuable source of clinical therapeutics. The modularity of NRPSs is appealing from an engineering perspective, and 10-Undecynoyl-OSu can be used to incorporate unnatural building blocks with unique properties into these peptides.

Fluorescent Detection of Protein Fatty-Acylation

10-Undecynoyl-OSu has been used in the fluorescent detection of protein fatty-acylation . This is a type of post-translational modification where a fatty acid is covalently attached to a protein. Detecting this modification can provide valuable insights into protein function and regulation.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOUPBMTHXHXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Undecynoyl-OSu

Synthesis routes and methods

Procedure details

To a solution of 10-undecynoic acid (0.40 g, 2.2 mmol) in CH3CN (10 mL) was added O—(N-succinimidyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (0.99 g, 3.29 mmol). After stirring for 2 min at RT, the reaction was quenched with 1% AcOH and diluted with CHCl3 (150 mL). The organic solution was then extracted with 1% AcOH (10 mL), rinsed with H2O (2×40 mL), then dried over Na2SO4. The solution was then decanted and concentrated. A quantitative yield was assumed and the material was taken on directly to the next step. TLC (10% MeOH/CHCl3) Rf=0.90, UV active.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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